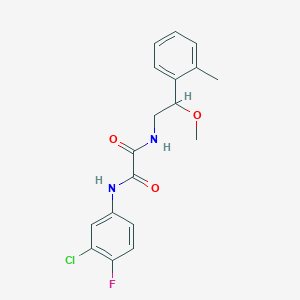

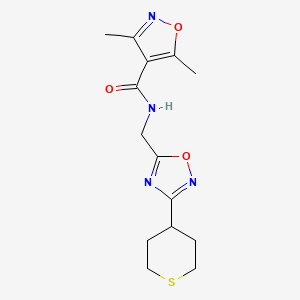

![molecular formula C22H20N2O4S B3001226 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide CAS No. 922062-67-7](/img/structure/B3001226.png)

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide" is a derivative of dibenz[b,f][1,4]oxazepin-11(10H)-one, which is a structural framework found in various synthetic compounds with potential pharmacological activities. The dibenzoxazepine core is a seven-membered heterocycle that has been explored for its utility in medicinal chemistry, particularly due to its presence in compounds with antidepressant and antiallergic properties .

Synthesis Analysis

The synthesis of dibenzoxazepine derivatives often involves nucleophilic aromatic substitution (SNAr) reactions. For instance, 1,3-dinitrodibenz[b,f][1,4]oxazepin-11(10H)-one can be prepared by intramolecular displacement of a nitro group in N-(2-hydroxyphenyl)-2,4,6-trinitrobenzamide, followed by reactions with O- and S-nucleophiles to yield mono- or bis-substituted products . The nitro group in position 3 is typically displaced first, which is a contrast to the reactivity observed in nitro-substituted benzoannulated five-membered heterocycles. The increased steric hindrance in the seven-membered heterocycle is likely responsible for this difference in reactivity . Furthermore, solid support synthesis using SNAr methodology has been reported for the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones, highlighting the flexibility and high purity of the final products .

Molecular Structure Analysis

The molecular structure of dibenzoxazepine derivatives is confirmed through various spectroscopic techniques, including nuclear Overhauser effect (NOE) experiments. These experiments, along with alternative synthesis methods, help to establish the structure of the synthesized compounds . The dibenzoxazepine core typically consists of a fused benzene and oxazepine ring system, which can be further modified with various substituents to alter its chemical and biological properties.

Chemical Reactions Analysis

Dibenzoxazepine derivatives can undergo various chemical reactions, including alkylation, to yield analogues of known drugs such as the antidepressant Sintamil . Additionally, these compounds can be used as synthons for the regiospecific annulation of five- and six-membered heterocycles, demonstrating their versatility in the synthesis of novel heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of dibenzoxazepine derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of a 3-(dimethylamino)propylidene group as a side chain and a terminal carboxyl moiety can significantly enhance the antiallergic activities of these compounds . The photoreduction of acridine-N-oxide in alcohols leads to the formation of substituted dihydrodibenzoxazepines, indicating the potential for photochemical reactions to modify the dibenzoxazepine scaffold .

Aplicaciones Científicas De Investigación

Catalytic Enantioselective Reactions

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide is involved in catalytic enantioselective reactions. For example, a study reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives (Munck et al., 2017).

Asymmetric Synthesis

The compound is also significant in the field of asymmetric synthesis. A study demonstrated the asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines, synthesizing optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives (Ren, Wang, & Liu, 2014).

Asymmetric Transfer Hydrogenation

Additionally, the compound plays a role in asymmetric transfer hydrogenation (ATH), particularly in water. One study reported the ATH of dibenzo[b,f][1,4]oxazepine compounds, yielding biologically active derivatives with high enantioselectivity (More & Bhanage, 2017).

Synthesis of N-arylated Dibenzo[b,e][1,4]oxazepin-11(5H)-ones

The compound is utilized in the synthesis of diverse benzo-fused N-heterocycles. A study described an efficient method involving the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids, resulting in various N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones (Zhang et al., 2015).

Synthesis of Polycyclic [1,4]oxazepine-Based Carbonic Anhydrase Inhibitors

Research also includes the development of [1,4]oxazepine-based primary sulfonamides as carbonic anhydrase inhibitors. One study found that 4-chloro-3-nitrobenzenesulfonamide reacted with bis-electrophilic phenols to produce [1,4]oxazepine-based sulfonamides with strong inhibition of human carbonic anhydrases (Sapegin et al., 2018).

Propiedades

IUPAC Name |

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-2-5-15-8-11-17(12-9-15)29(26,27)24-16-10-13-20-18(14-16)22(25)23-19-6-3-4-7-21(19)28-20/h3-4,6-14,24H,2,5H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKWCWAVVALEFDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

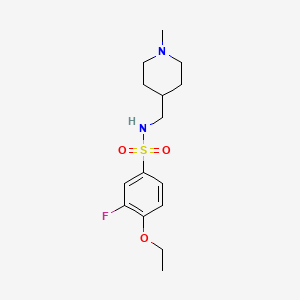

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

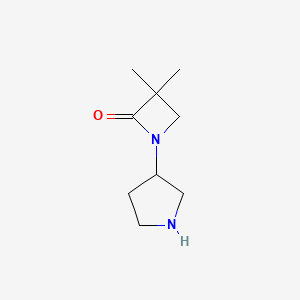

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3001145.png)

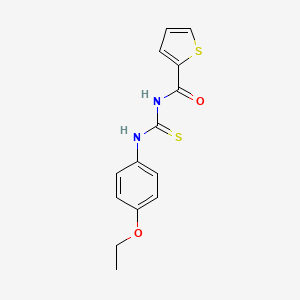

![2-Methyl-4-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3001148.png)

![(7-Ethoxybenzofuran-2-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3001150.png)

![2-[3-(3,4-Dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B3001154.png)

![N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B3001159.png)